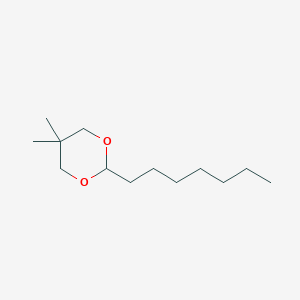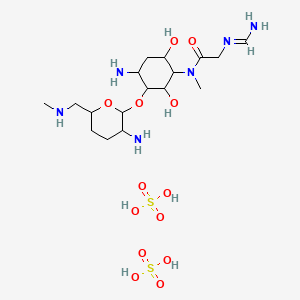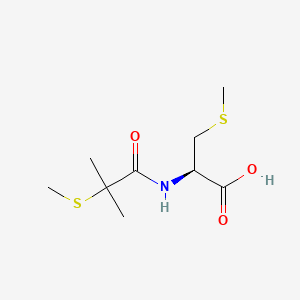
S-Phenyl phenylmethanesulfinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phenyl phenylmethanesulfinothioate: is an organic compound that belongs to the class of sulfinothioates These compounds are characterized by the presence of a sulfinothioate group (–S(O)–S–) attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl phenylmethanesulfinothioate typically involves the reaction of phenylmethanethiol with a sulfinylating agent. One common method is the reaction of phenylmethanethiol with sulfur dioxide and a base, followed by oxidation with an appropriate oxidizing agent. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: S-Phenyl phenylmethanesulfinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfoxides.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfinothioate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (MCPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed:
Oxidation: Products include sulfonates and sulfoxides.
Reduction: Products include thiols and sulfides.
Substitution: Products vary depending on the nucleophile used but can include amines, ethers, and other substituted compounds.
Scientific Research Applications
S-Phenyl phenylmethanesulfinothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfinyl and sulfonyl compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of S-Phenyl phenylmethanesulfinothioate involves its interaction with various molecular targets. The sulfinothioate group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzymatic activities, disrupt cellular processes, and induce oxidative stress. The exact molecular pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Phenylmethanethiol: Shares the phenylmethane structure but lacks the sulfinothioate group.
Phenyl sulfoxide: Contains a sulfoxide group instead of the sulfinothioate group.
Phenyl sulfide: Contains a sulfide group instead of the sulfinothioate group.
Uniqueness: S-Phenyl phenylmethanesulfinothioate is unique due to the presence of the sulfinothioate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
78609-87-7 |
|---|---|
Molecular Formula |
C13H12OS2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
phenylsulfanylsulfinylmethylbenzene |
InChI |
InChI=1S/C13H12OS2/c14-16(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
JBXLIWMGQOYLRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


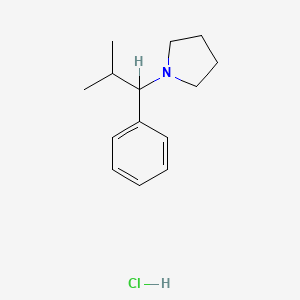
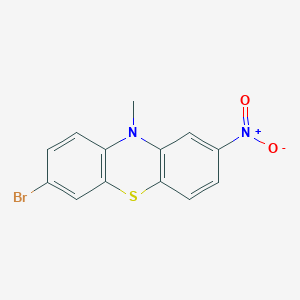
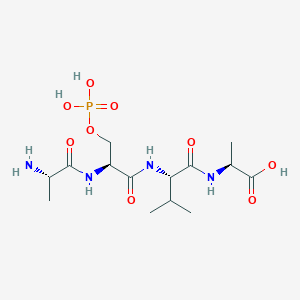
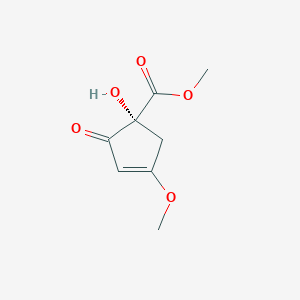
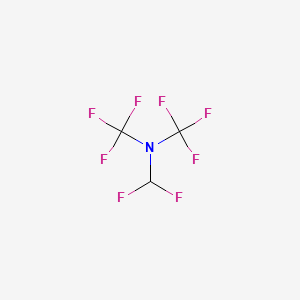
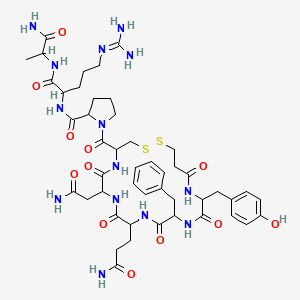
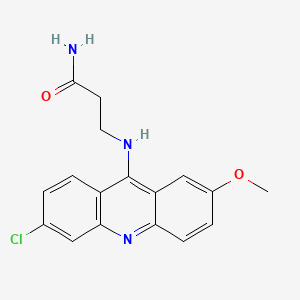
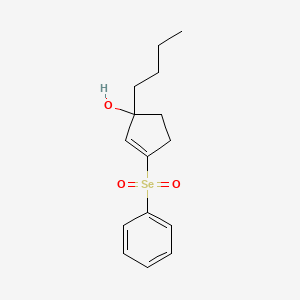
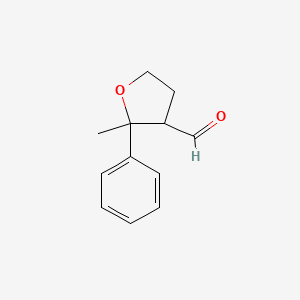
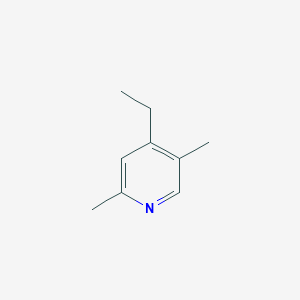
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
